

In-Depth Spectroscopic Analysis of Agistatin E: A Technical Guide

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Compound of Interest

Compound Name: *Agistatin E*

Cat. No.: B599487

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for **Agistatin E**, a polyketide natural product. Following a likely nomenclatural revision in the scientific literature, this document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound identified as Adipostatin E, which is presumed to be identical to **Agistatin E**. This guide presents the available data in a structured format, outlines the experimental protocols used for its characterization, and includes a workflow diagram for spectroscopic analysis, aiming to serve as a vital resource for researchers engaged in natural product synthesis, pharmacology, and drug development.

Introduction

Agistatin E, a natural product initially associated with cholesterol biosynthesis inhibition, has been the subject of scientific interest. Recent investigations suggest that the compound originally designated as **Agistatin E** is likely the same as Adipostatin E, a potent antimicrobial agent that inhibits coenzyme A biosynthesis. This guide is based on the spectroscopic data reported for Adipostatin E, isolated from *Streptomyces blancoensis*.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for determining the elemental composition and exact mass of a compound. For Adipostatin E, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to establish its molecular formula.

Table 1: Mass Spectrometry Data for **Agistatin E** (Adipostatin E)

Parameter	Value
Molecular Formula	C ₂₂ H ₃₈ O ₂
Ionization Mode	ESI+
Observed Ion [M+H] ⁺ (m/z)	335.2899

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data are essential for the structural elucidation of organic compounds. The following data were recorded in methanol-d₄ (CD₃OD).

Table 2: ¹H NMR Spectroscopic Data for **Agistatin E** (Adipostatin E) in CD₃OD

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in the searched literature.			

Table 3: ¹³C NMR Spectroscopic Data for **Agistatin E** (Adipostatin E) in CD₃OD

Position	Chemical Shift (δ , ppm)
Data not available in the searched literature.	

Note: While the primary literature confirms the acquisition of NMR data, the specific chemical shift and coupling constant values were not available in the accessed resources.

Experimental Protocols

The following sections describe the general experimental methodologies employed for the isolation and spectroscopic analysis of Adipostatin E.

Isolation and Purification

Adipostatin E was isolated from the marine microbe *Streptomyces blancoensis*. The process involved bioactivity-guided fractionation using preparative C18 chromatography followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry

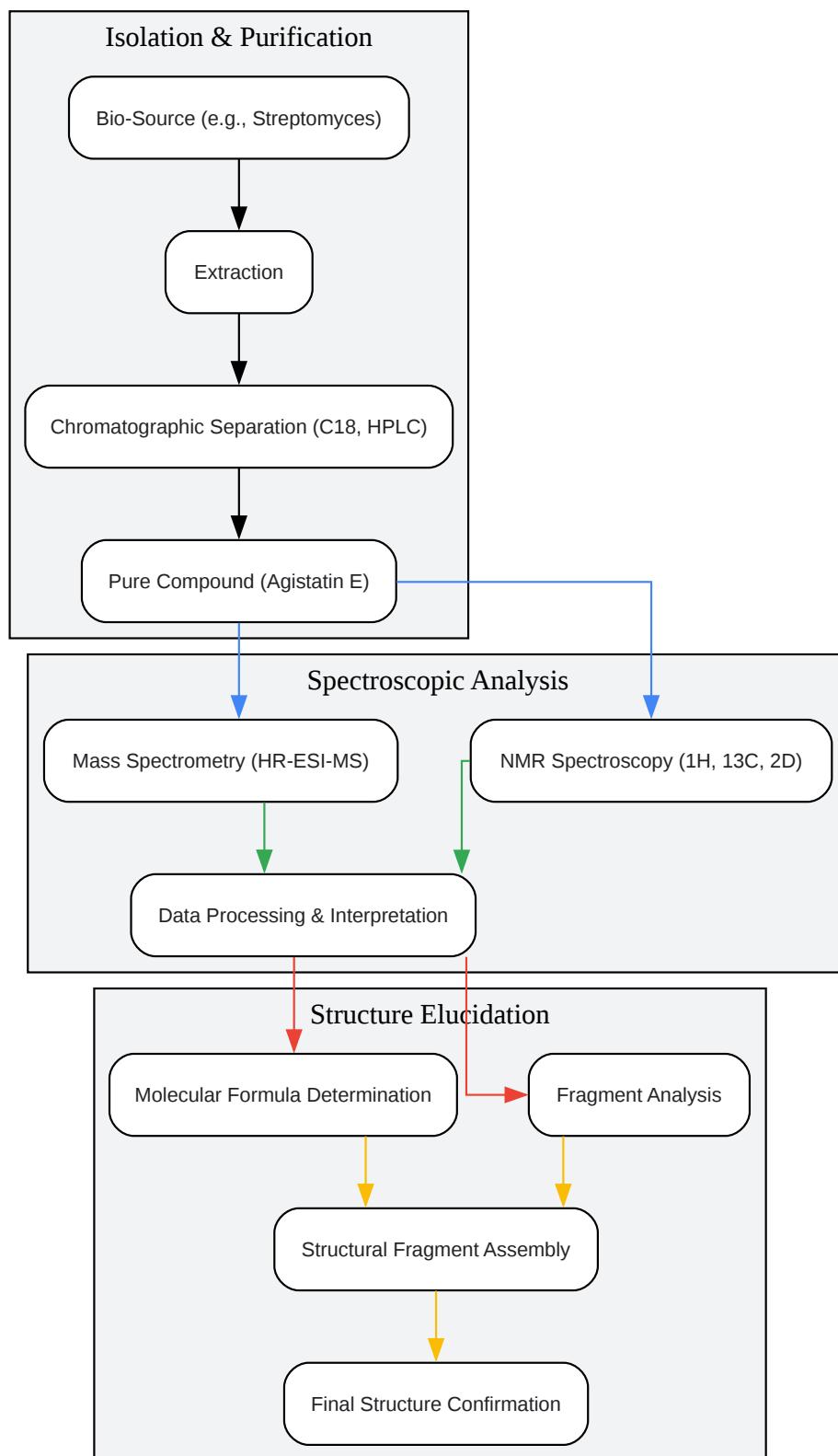
High-resolution mass spectra were acquired using an electrospray ionization (ESI) source. The analysis was performed in positive ion mode to observe the protonated molecule $[M+H]^+$. This technique allows for the determination of the monoisotopic mass with high accuracy, which is crucial for confirming the molecular formula.

NMR Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a standard NMR spectrometer. The sample was dissolved in deuterated methanol (CD_3OD), which served as the solvent and provided the deuterium lock signal. One-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are typically performed to fully elucidate the structure of a novel compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like **Agistatin E**.

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Caption: Workflow for the isolation and structural elucidation of **Agistatin E**.

Conclusion

This technical guide consolidates the available spectroscopic data for **Agistatin E**, presented as Adipostatin E. The provided mass spectrometry data confirms the molecular formula of the compound. While the acquisition of NMR data has been reported, specific chemical shifts and coupling constants were not accessible for inclusion in this guide. The detailed experimental protocols and the illustrative workflow offer valuable insights for researchers working on the synthesis, characterization, and biological evaluation of this and similar natural products. Further research to fully disclose the detailed NMR data would be a significant contribution to the field.

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